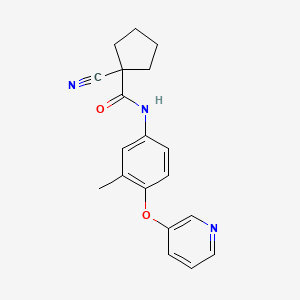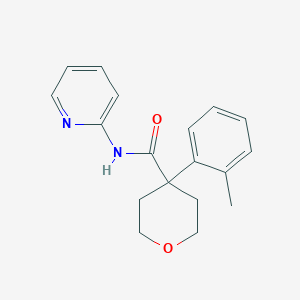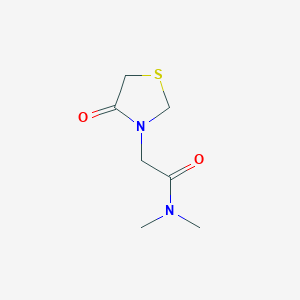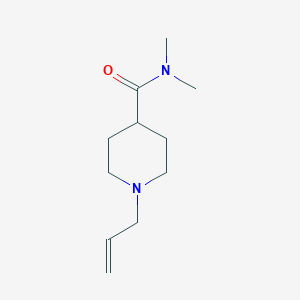![molecular formula C15H13N5O2 B7544877 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential in cancer research. This compound is a selective inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in regulating cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor works by selectively inhibiting the activity of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a serine/threonine phosphatase that regulates the phosphorylation status of various proteins involved in cell growth, differentiation, and apoptosis. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to induce apoptosis and inhibit cell growth in cancer cells. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. However, the effects of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor on normal cells are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has several advantages for lab experiments. It is a selective inhibitor of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, which makes it a useful tool for studying the role of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide in cell growth, differentiation, and apoptosis. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, which makes it a promising candidate for cancer research. However, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has some limitations for lab experiments. Its effects on normal cells are not well understood, which makes it difficult to determine its potential as a cancer treatment. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor may have off-target effects on other proteins, which can complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor. One direction is to study its effects on normal cells and determine its potential as a cancer treatment. Another direction is to investigate its off-target effects on other proteins and develop more selective inhibitors of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be used in combination with other cancer drugs to enhance their efficacy. Finally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can be modified to improve its pharmacokinetic properties and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor involves a series of chemical reactions. The starting material is 2-aminonicotinic acid, which is first converted to 2-amino-5-chloronicotinic acid. This compound is then reacted with ethyl 2-chloroacetate to form ethyl 2-chloro-5-(2-chloroacetyl)pyridine-3-carboxylate. The next step involves the reaction of this compound with hydrazine hydrate to form ethyl 2-hydrazinyl-5-(2-chloroacetyl)pyridine-3-carboxylate. Finally, the compound is reacted with pyridine-2-carboxaldehyde and acetic anhydride to yield 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been extensively studied for its potential in cancer research. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide is a tumor suppressor protein that is frequently downregulated in various types of cancer. By inhibiting 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor can induce apoptosis and inhibit cell growth in cancer cells. 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to be effective in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14-13(5-3-7-17-14)15(22)19-12-8-18-20(10-12)9-11-4-1-2-6-16-11/h1-8,10H,9H2,(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRCTXRTCNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)



![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)


![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)